2-Isopropyl-3-(methoxymethyl)-2,8-diazaspiro[4.5]decane
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Overview
Description
2-Isopropyl-3-(methoxymethyl)-2,8-diazaspiro[45]decane is a spirocyclic compound characterized by a unique structure that includes a spiro junction connecting two rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-3-(methoxymethyl)-2,8-diazaspiro[4.5]decane can be achieved through several synthetic routes. One common method involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This reaction forms three carbon-carbon bonds in a domino reaction, resulting in the formation of the diazaspiro scaffold .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with appropriate starting materials can lead to efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-3-(methoxymethyl)-2,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or alcohols, while reduction reactions may yield alkanes or alkenes.
Scientific Research Applications
2-Isopropyl-3-(methoxymethyl)-2,8-diazaspiro[4.5]decane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being explored for its potential therapeutic properties, including its ability to inhibit specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-Isopropyl-3-(methoxymethyl)-2,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Isopropyl-3-(methoxymethyl)-2,8-diazaspiro[4.5]decane include other diazaspiro compounds, such as:
- 1,3,8-Triazaspiro[4.5]decane
- 6,10-Dioxaspiro[4.5]decane-7,9-dione
- Spirotetramat
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the isopropyl and methoxymethyl groups.
Properties
IUPAC Name |
3-(methoxymethyl)-2-propan-2-yl-2,8-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-11(2)15-10-13(4-6-14-7-5-13)8-12(15)9-16-3/h11-12,14H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBKLPISGLWYSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2(CCNCC2)CC1COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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